molecular formula C8H7FO3 B1294924 4-Fluorophenoxyacetic acid CAS No. 405-79-8

4-Fluorophenoxyacetic acid

Cat. No. B1294924
CAS RN: 405-79-8
M. Wt: 170.14 g/mol
InChI Key: ZBIULCVFFJJYTN-UHFFFAOYSA-N
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Description

4-Fluorophenoxyacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .


Synthesis Analysis

The compound 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . Additionally, copper(II) complexes of the type [Cu(NO)(NN)(ClO4)2], in which NO=4-fluorophenoxyacetic acid hydrazide (4-FH) were synthesized and characterized using various spectroscopic methods .


Molecular Structure Analysis

The molecular formula of 4-Fluorophenoxyacetic acid is C8H7FO3 . The molecular weight is 170.14 g/mol . The IUPAC name is 2-(4-fluorophenoxy)acetic acid . The InChI is InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) . The Canonical SMILES is C1=CC(=CC=C1OCC(=O)O)F .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of 4-Fluorophenoxyacetic acid .


Physical And Chemical Properties Analysis

4-Fluorophenoxyacetic acid is a white shiny crystalline powder or flakes . It is insoluble in water . The melting point ranges from 81 - 83 °C .

Scientific Research Applications

Enhancing Agricultural Crop Resistance

4-Fluorophenoxyacetic acid (4-FPA) has been identified as a plant strengthener, particularly beneficial in agriculture. It enhances the resistance of major cereals like rice, wheat, and barley to sap-sucking insects. This is achieved by triggering the formation of flavonoid polymers in plant cells. The application of 4-FPA in fields has been shown to suppress insect pest populations and increase crop yields, particularly for rice. This discovery opens new avenues for sustainable pest control methods in agriculture without relying heavily on pesticides (Wanwan Wang et al., 2020).

Application in Fluorescent Indicators

4-Fluorophenoxyacetic acid is also relevant in the field of fluorescent indicators. The BODIPY (4-bora-3a,4a-diaza-s-indacene) scaffold, a fluorophore, has been employed in the design and synthesis of fluorescent indicators for various applications. These applications range from detecting pH, metal ions, and biomolecules to monitoring reactive oxygen species and other physical phenomena. The advancement in fluorescent probes, including those based on BODIPY scaffolds, contributes significantly to analytical and bioanalytical chemistry, enhancing the detection and study of various biological and chemical processes (N. Boens et al., 2012).

Biotechnological Prospects

The natural production of fluorinated compounds, including derivatives of 4-fluorophenoxyacetic acid, has biotechnological significance. These compounds have diverse applications in various sectors of modern society. The discovery of enzymes like fluorinase, responsible for the formation of the C–F bond in such compounds, has opened new possibilities for the biotechnological production of fluorinated compounds. These advancements are particularly promising for synthesizing [18F]-labeled radiotracers used in medical imaging (M. Carvalho & R. Oliveira, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline has shown DNA-cleaving and pro-apoptotic properties in cancer cells, as well as selectivity and non-mutagenicity in tests with Drosophila melanogaster . This suggests that it could be a promising prodrug for anticancer therapy .

properties

IUPAC Name

2-(4-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIULCVFFJJYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193510
Record name 4-Fluorophenoxyacetic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenoxyacetic acid

CAS RN

405-79-8
Record name 4-Fluorophenoxyacetic acid
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Record name 4-Fluorophenoxyacetic acid
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Record name 405-79-8
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Record name 4-Fluorophenoxyacetic acid
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Record name 4-fluorophenoxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
W Wang, P Zhou, X Mo, L Hu, N Jin… - Proceedings of the …, 2020 - National Acad Sciences
… We describe how a newly identified plant strengthener, 4-fluorophenoxyacetic acid (4-FPA), enhances the resistance of rice and other major cereals to sap-sucking insects by triggering …
Number of citations: 38 www.pnas.org
PHA Machado, DA Paixão, RC Lino, TR de Souza… - Scientific Reports, 2021 - nature.com
The thin line between efficacy and toxicity has challenged cancer therapy. As copper is an essential micronutrient and is important to tumor biology, Cu II complexes emerged as an …
Number of citations: 6 www.nature.com
EJ O'Reilly, G Smith, CHL Kennard - Inorganica chimica acta, 1984 - Elsevier
The crystal structures of two copper(II) complexes of 4-fluorophenoxyacetic acid (4-FPAH) have been determined by X-ray diffraction. [Cu(4-FPA) 2 (H 2 O) 2 ]·2(4-FPAH)·2H 2 O (1) is …
Number of citations: 31 www.sciencedirect.com
GP Monteiro, RT Melo, M Guidotti-Takeuchi… - Antibiotics, 2022 - mdpi.com
Salmonella spp. continues to figure prominently in world epidemiological registries as one of the leading causes of bacterial foodborne disease. We characterised 43 Brazilian lineages …
Number of citations: 4 www.mdpi.com
NJS Bontempo, DA Paixão, PMAP Lima, DCT Barros… - Molecules, 2022 - mdpi.com
… Thus, the present study aimed to evaluate the cellular effects of a copper(II) complex with 4-fluorophenoxyacetic acid hydrazide and 1,10-phenanthroline (1) on PCa cell lines, as well as …
Number of citations: 8 www.mdpi.com
T Yasuda, S Miyano, Y Yamamoto… - Plant and cell …, 1990 - academic.oup.com
… The optimal concentration for callus induction of 4-fluorophenoxyacetic acid (4FPA) was relatively high (250/HA), but its callus-forming activity was stronger than that of 2,4-D, even …
Number of citations: 11 academic.oup.com
H Matsunaga, N Isobe, H Kaneko… - Journal of Agricultural …, 1997 - ACS Publications
… Major fecal metabolites were the sulfonic acid conjugates, and the major urinary metabolite was 5-amino-2-chloro-4-fluorophenoxyacetic acid. The main metabolic reactions were (1) …
Number of citations: 15 pubs.acs.org
AY Boroduleva, SA Eremin - Journal of Analytical Chemistry, 2016 - Springer
… A high percentage of cross-reaction was characteristic only of the two compounds: 2,4-dichloro-5-fluorophenoxyacetic acid and 2-chloro-4-fluorophenoxyacetic acid; none of them is …
Number of citations: 10 link.springer.com
E Basler - Weeds, 1964 - cambridge.org
… acid (2,4-D), 2-chloro-4-fluorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid (2,4,… about 1 per cent and 2-chloro-4fluorophenoxyacetic acid of about 7 per cent, of the amounts …
Number of citations: 18 www.cambridge.org
BR Anderson, SR McLane - Weeds, 1958 - cambridge.org
… Crane and Blondeau (1) reported 4-fluorophenoxyacetic acid to be as effective as 4-chlorophenoxyacetic acid for inducing parthenocarpy in figs. A 100 ppm spray gave 88% fruit set …
Number of citations: 12 www.cambridge.org

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